molecular formula C9H9N3O2 B2734852 4-Methyl-2-(prop-2-yn-1-ylamino)pyrimidine-5-carboxylic acid CAS No. 1553391-58-4

4-Methyl-2-(prop-2-yn-1-ylamino)pyrimidine-5-carboxylic acid

Cat. No.: B2734852
CAS No.: 1553391-58-4
M. Wt: 191.19
InChI Key: GGXCGKYQJXOLDT-UHFFFAOYSA-N
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Description

4-Methyl-2-(prop-2-yn-1-ylamino)pyrimidine-5-carboxylic acid is a chemical compound with the CAS Registry Number 1553391-58-4 . It has a molecular formula of C 9 H 9 N 3 O 2 and a molecular weight of 191.19 g/mol . Its structure can be represented by the SMILES string O=C(C1=CN=C(NCC#C)N=C1C)O . As a pyrimidine derivative, this compound belongs to a class of heterocyclic structures that are of significant interest in medicinal chemistry and drug discovery. Pyrimidine cores are frequently explored in the development of novel anti-proliferative agents . The specific substitutions on the pyrimidine ring, including the 4-methyl group and the prop-2-yn-1-ylamino (propargylamino) moiety at the 2-position, define its unique physicochemical properties and potential for interaction with biological targets. The propargyl group, in particular, can serve as a versatile handle for further chemical modification via click chemistry, enhancing its utility as a building block in organic synthesis . This product is intended for research purposes only. It is not approved for use in humans or animals. Handling and Storage: For product stability, it is recommended to store this compound in a dark place under an inert atmosphere at temperatures between 2-8°C . Safety Information: Refer to the Safety Data Sheet (SDS) before use. This substance may cause adverse health effects. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

4-methyl-2-(prop-2-ynylamino)pyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-3-4-10-9-11-5-7(8(13)14)6(2)12-9/h1,5H,4H2,2H3,(H,13,14)(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXCGKYQJXOLDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)NCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(prop-2-yn-1-ylamino)pyrimidine-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced at the 4-position of the pyrimidine ring through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst.

    Substitution with Prop-2-yn-1-ylamino Group: The prop-2-yn-1-ylamino group can be introduced through a nucleophilic substitution reaction using propargylamine.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(prop-2-yn-1-ylamino)pyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-2-(prop-2-yn-1-ylamino)pyrimidine-5-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(prop-2-yn-1-ylamino)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Substituents at Position 2

Compound Name Substituent at C2 Key Features References
4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid Methylthio (SMe) - SMe acts as a leaving group in nucleophilic substitutions.
- Higher reactivity in substitution reactions compared to amino groups.
4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid Trifluoromethyl (CF₃) - CF₃ is electron-withdrawing, altering electronic properties.
- Enhanced metabolic stability due to fluorine.
4-Methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidine-5-carboxylic acid Tetrahydrofuran-methylamino - Bulkier substituent introduces steric hindrance.
- May reduce binding affinity to flat enzymatic pockets.
Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate p-Tolylamino + ethyl ester - Ester group improves lipophilicity but reduces solubility.
- Requires hydrolysis for bioactive carboxylic acid form.

Key Insight: The propargylamino group in 4-Methyl-2-(prop-2-yn-1-ylamino)pyrimidine-5-carboxylic acid provides a unique linear structure for hydrogen bonding or π-interactions, distinct from bulkier (e.g., tetrahydrofuran-methyl) or electron-withdrawing (e.g., CF₃) groups . Its alkyne functionality also enables modular derivatization via click chemistry, a feature absent in analogues with SMe or aryl groups .

Analogues with Different Substituents at C4 and C6

Compound Name Substituents at C4/C6 Key Features References
2-Alkylamino-4,6-disubstituted pyrimidine-5-carboxylic acids Chloro, benzylamino at C4/C6 - Synthesized via chemoselective displacement of methylsulfinyl groups.
- Broader substitution patterns enhance target selectivity.
4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester Hydroxy + methylthio at C4/C2 - Ethyl ester improves synthetic handling but requires hydrolysis for activity.
- Hydroxy group at C4 influences hydrogen-bonding networks.

However, this simplicity may limit selectivity in polypharmacological contexts.

Physicochemical and Pharmacokinetic Comparison

Property This compound 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid Ethyl 4-methyl-2-(p-tolylamino)pyrimidine-5-carboxylate
Molecular Weight 191.19 g/mol ~207 g/mol (estimated) 271.31 g/mol
Solubility (Predicted) High (carboxylic acid) Moderate (thioether) Low (ester)
pKa (Carboxylic Acid) ~1.85 N/A N/A
Synthetic Flexibility High (alkyne for click chemistry) Moderate (SMe for substitution) Low (ester requires hydrolysis)

Key Insight: The carboxylic acid group in this compound ensures ionization at physiological pH (pKa ~1.85), enhancing aqueous solubility compared to ester derivatives . Its lower molecular weight (<200 g/mol) may improve bioavailability relative to bulkier analogues .

Biological Activity

4-Methyl-2-(prop-2-yn-1-ylamino)pyrimidine-5-carboxylic acid is a heterocyclic compound belonging to the pyrimidine family. Its molecular formula is C9H9N3O2C_9H_9N_3O_2, with a molecular weight of approximately 205.21 g/mol. This compound features a unique combination of functional groups, including a carboxylic acid and an alkylated amino group, which contribute to its diverse biological activities.

Research indicates that this compound exhibits potential neuroprotective and anti-neuroinflammatory properties. Its mechanism of action likely involves:

  • Enzyme Inhibition : this compound may inhibit specific enzymes by binding to their active sites, modulating signaling pathways associated with inflammation and neuroprotection.
  • Receptor Interaction : The compound can interact with various receptors on cell surfaces, potentially influencing their activity and downstream signaling pathways .
  • Gene Expression Modulation : It may affect the expression of genes involved in inflammatory responses, contributing to its therapeutic potential against neurodegenerative diseases.

Neuroprotective Effects

Studies suggest that this compound may protect neuronal cells from damage caused by oxidative stress and inflammation. This is particularly relevant in conditions such as Alzheimer's disease and other neurodegenerative disorders.

Antimicrobial Properties

While the primary focus has been on its neuroprotective effects, preliminary studies also indicate potential antimicrobial activity . The compound has shown efficacy against various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) remains limited .

Comparative Analysis with Similar Compounds

The following table summarizes the properties of this compound compared to structurally similar compounds:

Compound NameMolecular FormulaMolecular WeightUnique Features
4-Methyl-2-(prop-2-yn-1-yloxy)amino)pyrimidine-5-carboxylic acidC10H11N3O3221.21 g/molContains an ether linkage
4-(Prop-2-yne-yloxy)amino-pyrimidine-5-carboxylic acidC9H9N3O3193.16 g/molLacks methyl substitution on nitrogen
2-Chloro-6-[methyl(prop-2-yne-yloxy)amino]pyrimidine-4-carboxylic acidC10H10ClN3O3207.19 g/molContains a chlorine substituent

The unique combination of functional groups in this compound enhances its biological activity and versatility for chemical modifications.

Neuroprotective Activity in Animal Models

In preclinical studies involving animal models of neurodegeneration, administration of this compound resulted in significant reductions in markers of inflammation and oxidative stress within the brain tissue. These findings suggest its potential as a therapeutic agent for conditions characterized by neuroinflammation .

Antimicrobial Testing

In vitro studies have demonstrated that this compound exhibits antimicrobial activity against several bacterial strains, including Gram-positive and Gram-negative bacteria. However, further research is needed to quantify its effectiveness and elucidate the underlying mechanisms .

Q & A

Q. What are the recommended synthetic routes for 4-Methyl-2-(prop-2-yn-1-ylamino)pyrimidine-5-carboxylic acid?

The synthesis of this compound typically involves multi-step organic reactions starting from pyrimidine precursors. For example, specifies its molecular formula (C₉H₉N₃O₂) and CAS number (1553391-58-4), indicating the use of prop-2-yn-1-amine as a key reactant for introducing the propargylamino group. A common strategy includes:

  • Step 1 : Formation of the pyrimidine ring via Biginelli-like condensations or modifications of pre-existing pyrimidine carboxylates.
  • Step 2 : Functionalization at the 2-position using nucleophilic substitution or coupling reactions with propargylamine .
  • Step 3 : Purification via column chromatography or recrystallization, with purity verification by HPLC (>95%) .

Q. How is the compound characterized using spectroscopic methods?

Characterization involves:

  • FT-IR : Confirmation of carboxylic acid (C=O stretch ~1700 cm⁻¹) and propargylamine (C≡C stretch ~2100 cm⁻¹) groups.
  • ¹H NMR : Peaks for the methyl group (~δ 2.5 ppm), propargyl protons (δ 2.8–3.2 ppm), and pyrimidine ring protons (δ 7.5–8.5 ppm).
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 191.19 (M+H⁺) to confirm the molecular weight .
  • Elemental Analysis : Validation of C, H, N content within ±0.4% of theoretical values .

Q. What structural analogs exist, and how do they differ in reactivity or bioactivity?

Key analogs include:

  • 4-Amino-2-methylpyrimidine-5-carboxylic acid (CAS 769-52-8): Lacks the propargylamino group but retains the methyl and carboxylic acid substituents, reducing steric hindrance .
  • 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid (C₉H₁₂N₂O₂): Bulkier isopropyl group at the 2-position may hinder enzyme binding compared to the propargyl group .
  • Ethyl 2-amino-4-propylpyrimidine-5-carboxylate : Esterified carboxylate and alkyl chain modifications alter solubility and metabolic stability .

Advanced Research Questions

Q. How to design experiments to evaluate the antimicrobial activity of this compound?

Experimental Design :

  • Microbial Strains : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, along with fungi (e.g., C. albicans), as in .
  • Dose-Response Assays : Test concentrations from 1–100 µg/mL in Mueller-Hinton broth.
  • Controls : Include ciprofloxacin (antibacterial) and fluconazole (antifungal) as positive controls.
  • Metrics : Minimum Inhibitory Concentration (MIC) and zone of inhibition (agar diffusion).
  • Mechanistic Follow-Up : Assess membrane disruption (via SYTOX Green uptake) or β-lactamase inhibition .

Q. How can contradictions in biological activity data between structural analogs be resolved?

Case Example : If propargylamino derivatives show higher antifungal activity but lower antibacterial potency compared to ethyl ester analogs (e.g., ):

  • Structural Analysis : Compare logP values (propargyl group increases hydrophobicity) and hydrogen-bonding capacity.
  • Enzyme Docking : Use molecular docking (e.g., AutoDock Vina) to assess binding affinity to fungal CYP51 vs. bacterial DNA gyrase.
  • Resistance Testing : Check for efflux pump overexpression in bacterial strains using efflux inhibitors like PAβN .

Q. What computational methods are used to predict the mechanism of action or toxicity?

  • Molecular Dynamics (MD) Simulations : Simulate interactions with acetylcholinesterase (AChE) for Alzheimer’s applications, as in , using GROMACS.
  • ADMET Prediction : Tools like SwissADME to estimate absorption (Caco-2 permeability), hepatotoxicity (CYP inhibition), and Ames mutagenicity.
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs .

Methodological Notes

  • Data Contradictions : When bioactivity varies between studies (e.g., antimicrobial vs. antiviral), validate assay conditions (e.g., pH, serum content) and compound stability (HPLC purity post-assay) .
  • Stereochemical Considerations : If propargylamine introduces chirality, confirm enantiomeric purity via chiral HPLC or circular dichroism .

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